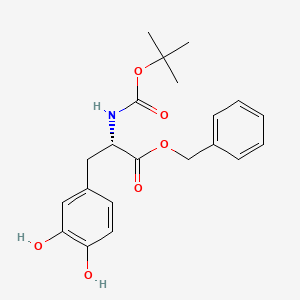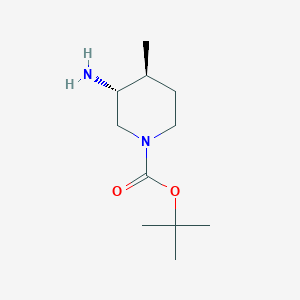
Clorhidrato de N-(4-metil-1,3-tiazol-2-il)piperidina-4-carboxamida
Descripción general
Descripción
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3OS and its molecular weight is 261.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades herbicidas
Compuestos con estructuras similares a la N-(4-metil-1,3-tiazol-2-il)piperidina-4-carboxamida han mostrado actividades herbicidas moderadas a buenas, especialmente cuando se introducen grupos fenilo que contienen flúor en las estructuras moleculares .
Potencial terapéutico
Los compuestos que contienen imidazol, que comparten una estructura central similar con los compuestos de tiazol, se han estudiado por su potencial terapéutico en diversas aplicaciones médicas .
Investigación proteómica
Este compuesto está disponible para su compra para aplicaciones de investigación proteómica, lo que indica su uso en el estudio de proteínas y sus funciones .
Documentación analítica
Hay documentación disponible para este compuesto, incluyendo RMN, HPLC, LC-MS, UPLC y más, lo que sugiere su uso en química analítica para diversos fines de investigación .
Diversas actividades biológicas
Los tiazoles, que forman parte de la estructura de este compuesto, son conocidos por tener diversas actividades biológicas, incluyendo actividad antitumoral y citotóxica .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The specific mode of action of this compound would depend on its primary targets and the biological activity it exhibits.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity . The exact pathways affected by this compound would depend on its primary targets and mode of action.
Result of Action
Thiazole derivatives are known to have diverse biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Análisis Bioquímico
Biochemical Properties
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with cyclooxygenase enzymes (COX-1 and COX-2), where it exhibits inhibitory effects . This inhibition is crucial for its anti-inflammatory properties, as it reduces the production of pro-inflammatory prostaglandins. Additionally, the compound has been shown to interact with certain neurotransmitter receptors, potentially modulating their activity and affecting neural signaling pathways .
Cellular Effects
The effects of N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of immune response and inflammation . This inhibition leads to a decrease in the expression of inflammatory cytokines and other mediators, thereby reducing inflammation. Furthermore, the compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride exerts its effects through several mechanisms. It binds to the active sites of cyclooxygenase enzymes, inhibiting their catalytic activity and reducing the synthesis of prostaglandins . Additionally, the compound interacts with transcription factors such as NF-κB, preventing their translocation to the nucleus and subsequent activation of target genes . This results in a downregulation of pro-inflammatory gene expression. The compound also modulates the activity of various kinases and phosphatases, further influencing cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride have been studied over different time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Short-term exposure to the compound results in immediate inhibition of cyclooxygenase activity and a rapid decrease in prostaglandin levels . Long-term studies have shown that the compound maintains its anti-inflammatory effects, with sustained inhibition of NF-κB activation and reduced expression of inflammatory mediators . Prolonged exposure may lead to adaptive cellular responses, potentially altering the compound’s efficacy over time .
Dosage Effects in Animal Models
The effects of N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without significant adverse effects . Higher doses may lead to toxicity, manifesting as gastrointestinal disturbances, liver damage, and renal impairment . Threshold effects have been observed, where doses above a certain level result in a disproportionate increase in adverse effects . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The compound also affects metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, influencing cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound is readily absorbed and distributed throughout the body, with high concentrations observed in the liver, kidneys, and brain . It interacts with membrane transporters such as organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its cellular uptake and efflux . These interactions influence the compound’s localization and accumulation within specific tissues, affecting its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It also accumulates in the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may further regulate the compound’s localization and activity within different cellular compartments .
Propiedades
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.ClH/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGXGZIJFPEIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















